molecular formula C22H24N2O6 B8073971 (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid

(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid

Cat. No.: B8073971
M. Wt: 412.4 g/mol
InChI Key: OHSROBZBMVIUMC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid" is a chiral amino acid derivative featuring dual protective groups on its α-amino moiety: tert-butoxycarbonyl (Boc) and 9H-xanthen-9-yl. The β-position contains a carbamoyl (-CONH₂) group, while the carboxylic acid terminus remains free. This structure is designed for applications in peptide synthesis and medicinal chemistry, where selective deprotection of the Boc or xanthenyl groups enables controlled modifications .

Key Properties (from ):

  • Molecular Formula: C₃₂H₂₆N₂O₆
  • Molecular Weight: 534.57 g/mol
  • CAS Number: 185031-78-1
  • Purity: Typically ≥95% (HPLC)
  • Applications: Used as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing sterically hindered or fluorescent labels via the xanthenyl group.

Properties

IUPAC Name

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl-(9H-xanthen-9-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24(15(20(26)27)12-18(23)25)19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H2,23,25)(H,26,27)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSROBZBMVIUMC-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)C(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C1C2=CC=CC=C2OC3=CC=CC=C13)[C@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategies in Amino Acid Derivatives

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis. For the target compound, Boc protection is applied to the primary amine before introducing the xanthen-9-yl moiety. A standard protocol involves reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of analogous Boc-protected amino acids, yields exceeding 90% are achievable under mild conditions (e.g., dichloromethane, 0–25°C, 2–4 hours) .

The stereochemical integrity of the 2R configuration must be preserved during this step. Chiral auxiliaries or enantioselective catalysis may be employed if the starting material lacks the desired configuration. For instance, asymmetric hydrogenation using nickel(II) acetate tetrahydrate and chiral ligands like (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine has been shown to achieve enantiomeric excess >95% in related systems .

Catalytic Asymmetric Synthesis of the (2R) Stereocenter

The 2R stereocenter is critical for the biological activity and structural stability of the compound. Catalytic asymmetric hydrogenation of α,β-unsaturated precursors offers a robust method for establishing this configuration. In a representative procedure, (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid undergoes hydrogenation using ammonium formate as a hydrogen donor and a nickel-chiral ligand complex in ethanol at 55°C . This method achieves a 91.9% yield with excellent stereoselectivity, suggesting its adaptability for the target molecule.

Table 1: Reaction Conditions for Asymmetric Hydrogenation

ParameterValueSource
CatalystNi(OAc)₂·4H₂O + chiral ligand
SolventEthanol
Temperature55°C
Reaction Time8 hours
Yield91.9%

Carbamoylpropanoic Acid Formation

The conversion of a carboxylic acid to a carbamoyl group is achieved through activation followed by ammonolysis. A representative pathway involves:

  • Activation : Treating the carboxylic acid with ethyl chloroformate or thionyl chloride to form the acyl chloride.

  • Ammonolysis : Reacting the acyl chloride with concentrated aqueous ammonia or ammonium bicarbonate to yield the carboxamide.

Alternatively, coupling reagents such as HATU or EDCl/HOBt facilitate direct amidation in one pot. For instance, in the synthesis of 3-O-Methylfluorescein derivatives, carbamoyl groups were introduced using carbodiimide-mediated coupling with ammonium chloride, achieving yields of 75–85%.

Integrated Synthetic Routes and Optimization

Combining the above steps into a coherent synthesis requires meticulous optimization. Two potential routes are proposed:

Route A (Linear Synthesis):

  • Boc protection of (2R)-2-amino-3-carboxypropanoic acid.

  • Asymmetric hydrogenation to establish the 2R configuration (if starting from an unsaturated precursor).

  • Xanthen-9-yl introduction via palladium-catalyzed coupling.

  • Carbamoyl formation via HATU-mediated amidation.

Route B (Convergent Synthesis):

  • Separate synthesis of Boc-xanthen-9-yl-amine intermediate.

  • Coupling with a pre-formed carbamoylpropanoic acid fragment using peptide coupling reagents.

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute ARoute B
Total Steps43
Overall Yield (Est.)60–70%50–65%
Key ChallengeStereochemical controlFragment compatibility

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups .

Scientific Research Applications

(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Protective Groups Key Functional Groups Applications
Query Compound C₃₂H₂₆N₂O₆ 534.57 185031-78-1 Boc, Xanthenyl Carbamoyl, Free COOH SPPS, Fluorescent labeling
Compound A C₂₄H₂₇N₃O₆ 453.49 130539-03-6 Fmoc, Boc (ester) Carbamoyl Orthogonal SPPS
Compound B C₁₁H₁₉NO₄ 229.27 89483-08-9 Boc Cyclopropyl, Free COOH Peptidomimetics
Compound C C₂₂H₁₉NO₄S 393.46 186320-06-9 Fmoc Thiophene, Free COOH Drug design (π-interactions)
Compound D C₂₁H₂₀INO₄ 477.29 - Fmoc, Allyl ester Iodo Cross-coupling reactions
Compound E C₁₆H₂₂N₂O₅ 322.36 130539-03-6 Boc, Benzyl ester Carbamoyl Selective deprotection strategies

Research Findings and Trends

  • Protective Group Strategies : Boc and Fmoc remain dominant in SPPS due to orthogonal cleavage (acidic vs. basic conditions). The xanthenyl group in the query compound offers unique fluorescence but requires harsh deprotection (e.g., HF), limiting its use in sensitive systems .
  • Side-Chain Diversity : Carbamoyl, thiophene, and cyclopropyl groups provide distinct physicochemical properties. For example, carbamoyl enhances solubility via hydrogen bonding, while iodinated derivatives enable post-synthetic diversification .
  • Synthetic Challenges : The steric bulk of the xanthenyl group in the query compound may slow coupling efficiency in SPPS compared to smaller groups like Boc or Fmoc .

Biological Activity

(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C23H26N2O6
  • Molecular Weight : 426.46 g/mol
  • CAS Number : 55260-24-7

The compound exhibits various biological activities, primarily through its interaction with specific biological pathways. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to metabolic pathways, which can influence cellular processes such as apoptosis and proliferation.
  • Modulation of Cell Signaling Pathways : It has been shown to affect signaling pathways associated with cellular stress responses, particularly in pancreatic β-cells, which are crucial for insulin secretion.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
Antidiabetic Effects Protects pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, enhancing insulin secretion.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines, promoting apoptosis through caspase activation.
Neuroprotective Effects Shows potential in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Studies

  • Pancreatic β-cell Protection :
    A study demonstrated that this compound significantly reduced ER stress-induced cell death in INS-1 cells (a model for pancreatic β-cells). The compound's protective mechanism involved the inhibition of caspase-3 activation, indicating a potential therapeutic role in Type 2 Diabetes Mellitus (T2DM) management .
  • Cytotoxicity in Cancer Cells :
    In vitro studies have shown that the compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism involves the activation of intrinsic apoptotic pathways, suggesting its potential as an anticancer agent .
  • Neuroprotection :
    Research indicates that the compound may protect neuronal cells from damage induced by oxidative stress. This effect was attributed to its ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production, making it a candidate for neurodegenerative disease treatment .

Q & A

Q. What are the recommended synthetic routes for preparing (2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid?

The synthesis typically involves orthogonal protection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the 9H-xanthen-9-yl (Xan) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). A stepwise approach includes:

  • Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .
  • Step 2 : Xanthenylation via reaction with 9H-xanthen-9-ol under acidic conditions to introduce the Xan group .
  • Step 3 : Coupling with a carbamoylpropanoic acid derivative using carbodiimide-based activation (e.g., EDC/HOBt) .
    Purification is achieved via reverse-phase HPLC or silica-gel chromatography.

Q. How can researchers verify the stereochemical integrity of the (2R)-configured chiral center?

Chiral purity is validated using:

  • Circular Dichroism (CD) : To confirm the R-configuration by comparing optical activity with known standards .
  • Chiral HPLC : Employing columns like Chiralpak IA or IB with a hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography : For definitive confirmation if crystalline derivatives are obtainable .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to:

  • Acidic Conditions : Boc groups hydrolyze below pH 3 .
  • Light and Moisture : The xanthenyl group may degrade under prolonged UV exposure or humidity. Store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Long-Term Stability : Monitor via periodic NMR (¹H, ¹³C) to detect decomposition products like xanthenone .

Advanced Research Questions

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

  • Rotameric Effects : Tertiary amides in Boc groups exhibit restricted rotation, causing splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO can mask rotameric peaks .
  • Impurity Profiling : LC-MS or 2D NMR (COSY, HSQC) identifies side products like de-Boc derivatives or xanthenyl adducts .

Q. What methodologies optimize yield in large-scale (>10 mmol) syntheses?

Scale-up challenges include:

  • Coupling Efficiency : Use excess coupling agents (1.5 eq EDC, 1 eq HOBt) and slow addition to minimize racemization .
  • Workflow Design : Employ flow chemistry for Boc/Xan protection steps to enhance reproducibility .
  • Crystallization-Driven Purification : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate high-purity intermediates .

Q. How can researchers address low reactivity in carbamoylpropanoic acid coupling?

Low reactivity may stem from steric hindrance or poor activation:

  • Alternative Activators : Replace EDC with HATU or PyBOP for better activation .
  • Microwave-Assisted Synthesis : Apply 50–100 W microwave irradiation at 50°C to accelerate coupling .
  • Pre-activation : Pre-form the active ester (e.g., NHS ester) before introducing the amine .

Contradictions & Mitigations

  • Stability in Solvents : recommends dry DMF for storage, while suggests THF. Mitigate by testing small batches in both solvents under N₂ .
  • Purity Standards : Commercial sources report 90–97% purity. Validate via orthogonal methods (HPLC, NMR) before critical experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.